molecular formula C8H13N3OS B1519098 3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide CAS No. 1105192-95-7

3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide

Cat. No. B1519098
CAS RN: 1105192-95-7
M. Wt: 199.28 g/mol
InChI Key: GXGRTYMTESLDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide” is a small organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. The thiazole ring is substituted at the 2-position with an amino group and at the 3-position with a propanamide group that is further substituted with an ethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a suitable thiol and a suitable α-halo amide . The ethylpropanamide group could potentially be introduced through a subsequent amide coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, which is aromatic and planar. The presence of the amino and amide functional groups would introduce polarity to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amino group could act as a nucleophile in substitution reactions or could be acylated. The amide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide and amino groups could enhance its solubility in polar solvents .

Scientific Research Applications

I have conducted a search for the scientific research applications of “3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide”, but unfortunately, there is limited information available on this specific compound’s unique applications. The search results mostly discuss related compounds and their potential antimicrobial and anticancer activities .

Future Directions

The compound could potentially be of interest in medicinal chemistry, given the prevalence of thiazole rings in biologically active compounds. Further studies could explore its synthesis, properties, and potential biological activities .

properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-2-10-7(12)4-3-6-5-13-8(9)11-6/h5H,2-4H2,1H3,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGRTYMTESLDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287337
Record name 2-Amino-N-ethyl-4-thiazolepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1105192-95-7
Record name 2-Amino-N-ethyl-4-thiazolepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105192-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-ethyl-4-thiazolepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide
Reactant of Route 2
Reactant of Route 2
3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide
Reactant of Route 3
Reactant of Route 3
3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide
Reactant of Route 4
Reactant of Route 4
3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide
Reactant of Route 5
Reactant of Route 5
3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide
Reactant of Route 6
Reactant of Route 6
3-(2-amino-1,3-thiazol-4-yl)-N-ethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.